2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide
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Overview
Description
2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[2,3-d]pyrimidine core, which is known for its biological activity, and an isoxazole moiety, which can contribute to its chemical reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. One possible synthetic route includes:
Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving a suitable diamine and a diketone under acidic conditions.
Introduction of the propoxy group: This step may involve an alkylation reaction using a propyl halide in the presence of a base.
Formation of the isoxazole ring: This can be done through a cycloaddition reaction involving a nitrile oxide and an alkyne.
Coupling of the two moieties: The final step involves coupling the pyrido[2,3-d]pyrimidine core with the isoxazole moiety through an amide bond formation reaction, typically using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.
Medicine: As a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: As an intermediate in the synthesis of agrochemicals, dyes, or other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. If it acts on a receptor, it might bind to the receptor and either activate or inhibit its signaling pathway.
Comparison with Similar Compounds
Similar Compounds
2-(1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide: Lacks the propoxy and isoxazole groups, which may affect its biological activity and chemical reactivity.
N-(5-methylisoxazol-3-yl)acetamide: Lacks the pyrido[2,3-d]pyrimidine core, which may reduce its potential as a bioactive compound.
Uniqueness
The presence of both the pyrido[2,3-d]pyrimidine core and the isoxazole moiety in 2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide makes it unique compared to similar compounds. This combination of structural features may enhance its biological activity and chemical stability, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(1-methyl-2,4-dioxo-5-propoxypyrido[2,3-d]pyrimidin-3-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O5/c1-4-7-26-11-5-6-18-15-14(11)16(24)22(17(25)21(15)3)9-13(23)19-12-8-10(2)27-20-12/h5-6,8H,4,7,9H2,1-3H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMOCJJKLANHAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)NC3=NOC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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